molecular formula C18H22N6S B2789744 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine CAS No. 2380173-01-1

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

Cat. No. B2789744
CAS RN: 2380173-01-1
M. Wt: 354.48
InChI Key: TXDJYRRJXTWRTO-UHFFFAOYSA-N
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Description

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models. It has also been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine in lab experiments is its relatively low toxicity compared to other anticancer drugs. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the study of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine. One direction is the further study of its potential use in cancer therapy, particularly in combination with other anticancer drugs. Another direction is the study of its potential use in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer drugs based on this compound.

Synthesis Methods

The synthesis method of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine involves the reaction of 6-tert-butyl-4-chloro-pyrimidine with 1-(2-aminoethyl)piperazine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-chloro-3-(2-thienyl)pyridine in the presence of cesium carbonate and dimethylformamide to yield the final product.

Scientific Research Applications

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine has been studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6S/c1-18(2,3)15-10-16(21-12-20-15)23-6-8-24(9-7-23)17-22-13-11-19-5-4-14(13)25-17/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDJYRRJXTWRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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